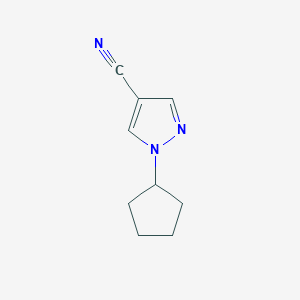1-Cyclopentyl-1h-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC20350255
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 1-cyclopentylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C9H11N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-4H2 |
| Standard InChI Key | VBUHHRMNVFBUBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C=C(C=N2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Descriptors
1-Cyclopentyl-1H-pyrazole-4-carbonitrile (CAS: 122799-98-8) has the molecular formula C₉H₁₂N₄, with a molecular weight of 176.22 g/mol . The compound’s density is reported as 1.36 g/cm³, and it exhibits a boiling point of 394.2°C at standard atmospheric pressure . Its structure consists of a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 1 with a cyclopentyl group and at position 4 with a nitrile functional group.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data for structurally analogous compounds provide insights into its characterization. For example, derivatives such as (E)-1-cyclopentyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile exhibit distinct proton environments, with aromatic protons resonating near δ 7.53 ppm and cyclopentyl protons appearing as multiplet signals between δ 1.15–2.44 ppm . High-resolution mass spectrometry (HRMS) of related pyrazolo-pyrimidinones confirms molecular ion peaks consistent with the expected molecular formula .
Synthetic Methodologies
Cyclocondensation of Hydrazine Derivatives
A common route to pyrazole-4-carbonitriles involves the reaction of cyclopentylhydrazine with α,β-unsaturated nitriles. For instance, cyclopentylhydrazine hydrochloride reacts with ethoxymethylenemalononitrile in ethanol under reflux to yield pyrazole derivatives . While this method primarily produces 5-amino-substituted analogs (e.g., 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile), modifying the substituents on the malononitrile precursor could direct synthesis toward the target compound .
Triazene Intermediate Approach
Alternative pathways employ triazene intermediates to construct the pyrazole ring. In one protocol, (E)-1-cyclopentyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile is synthesized via cyclative cleavage using dry tetrahydrofuran (THF), yielding heterocyclic products with high regioselectivity . This method emphasizes the role of triazenes as versatile intermediates in accessing substituted pyrazoles.
Table 1: Key Synthetic Conditions and Yields
| Method | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Cyclopentylhydrazine, Malononitrile | Ethanol, reflux, 6 h | 85% |
| Triazene Cleavage | Triazene derivative | THF, ambient temperature | 82% |
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar nitrile group and nonpolar cyclopentyl substituent. It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol, dichloromethane, and tetrahydrofuran . Thermal gravimetric analysis (TGA) of related compounds suggests stability up to 200°C, making it suitable for high-temperature reactions .
Spectroscopic Data
Infrared (IR) spectroscopy reveals a strong absorption band near 2240 cm⁻¹, characteristic of the C≡N stretch . In UV-Vis spectra, the pyrazole ring’s π→π* transitions result in absorbance maxima around 270–290 nm, consistent with conjugated heteroaromatic systems .
Applications in Medicinal Chemistry
Phosphodiesterase 9 (PDE9) Inhibition
Recent studies highlight the compound’s utility in designing PDE9 inhibitors for Alzheimer’s disease (AD) therapy. By functionalizing the pyrazole core with antioxidant moieties, researchers have developed multitarget-directed ligands (MTDLs) that simultaneously inhibit PDE9 and scavenge reactive oxygen species . For example, coupling 1-cyclopentyl-1H-pyrazole-4-carbonitrile derivatives with indole-based amines yielded compounds with IC₅₀ values below 100 nM against PDE9 and significant antioxidant activity (ORAC values >2.00) .
Antioxidant Activity
The nitrile group enhances electron-withdrawing effects, stabilizing radical intermediates formed during antioxidant reactions. Hybrid molecules incorporating melatonin-derived fragments demonstrate neuroprotective effects in cellular models of oxidative stress, underscoring the compound’s dual therapeutic potential .
Industrial and Synthetic Applications
Heterocyclic Scaffold for Functional Materials
The compound serves as a precursor for synthesizing fused heterocycles, such as pyrazolo triazines, via cyclative cleavage reactions . These derivatives find applications in materials science, including the development of fluorescent probes and coordination polymers.
Catalysis and Ligand Design
Transition metal complexes incorporating pyrazole-4-carbonitrile ligands exhibit catalytic activity in cross-coupling reactions. The nitrile group’s strong σ-donor capability enhances metal-ligand bonding, improving catalyst stability and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume